molecular formula C24H22FN5O2S B3011379 N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203264-28-1

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B3011379
CAS RN: 1203264-28-1
M. Wt: 463.53
InChI Key: VXPNHUSAFLTZFX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O2S and its molecular weight is 463.53. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide and its derivatives have been researched for anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, finding significant anti-inflammatory activities in some of the compounds (Sunder & Maleraju, 2013).

Biological Activity and Synthesis

Further research has focused on synthesizing novel compounds and evaluating their biological activities. For instance, Demchenko et al. (2015) synthesized a series of new compounds and tested them for in vivo analgesic and anti-inflammatory activities, confirming their structures through various spectroscopy methods (Demchenko et al., 2015).

Antimicrobial and Anticancer Properties

These compounds have also been studied for their antimicrobial and anticancer properties. Sathe et al. (2011) reported on the synthesis of fluorinated benzothiazolo imidazole compounds showing promising antimicrobial activity (Sathe et al., 2011). Additionally, Ding et al. (2012) explored compounds with imidazo[2,1-b]thiazole scaffolds for cytotoxicity against human cancer cell lines, finding potential in certain derivatives (Ding et al., 2012).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and evaluated them for Src kinase inhibitory activities, demonstrating potential anticancer properties (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2S/c25-17-10-7-11-18(14-17)26-19(31)15-30-23(32)21-22(20(28-30)16-8-3-1-4-9-16)33-24(27-21)29-12-5-2-6-13-29/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPNHUSAFLTZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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